molecular formula C7H2BrFN2OS B12957085 Btf-cho-BR

Btf-cho-BR

Cat. No.: B12957085
M. Wt: 261.07 g/mol
InChI Key: OYFRMDACERFVEJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Btf-cho-BR typically involves the bromination of 5-(trifluoromethyl)benzaldehyde. One common method includes the reaction of 5-(trifluoromethyl)benzaldehyde with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Btf-cho-BR undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: 2-Bromo-5-(trifluoromethyl)benzoic acid.

    Reduction: 2-Bromo-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Btf-cho-BR has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Biology: It is used in the development of fluorescent probes and imaging agents due to its ability to undergo specific chemical modifications.

    Medicine: It is being investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Btf-cho-BR exerts its effects depends on the specific application. In chemical reactions, the presence of the bromine and trifluoromethyl groups can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing nature of the trifluoromethyl group can stabilize certain intermediates, making the compound more reactive towards nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-Bromo-5-(trifluoromethyl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    5-(Trifluoromethyl)benzaldehyde: Similar structure but without the bromine atom.

Uniqueness

Btf-cho-BR is unique due to the combination of the bromine atom and the trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and selectivity in certain reactions, making it a valuable compound in various research and industrial applications.

Biological Activity

Overview of Benzothiadiazole Derivatives

Benzothiadiazoles are a class of compounds that have garnered attention due to their diverse biological properties, including antimicrobial, antifungal, and anticancer activities. The structural characteristics of these compounds contribute to their interaction with biological systems, often leading to significant pharmacological effects.

Biological Properties

1. Antimicrobial Activity:

  • Benzothiadiazole derivatives have shown promising antimicrobial properties against various pathogens. For instance, studies indicate that modifications to the benzothiadiazole structure can enhance its efficacy against bacteria and fungi .

2. Anticancer Potential:

  • Some derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research indicates that these compounds may interfere with cellular signaling pathways involved in cancer progression .

3. Mechanisms of Action:

  • The biological activity of benzothiadiazoles is often linked to their ability to modulate key enzymes and receptors within cells. For example, they may act as inhibitors of certain kinases or affect the expression of genes associated with inflammation and tumorigenesis .

Case Studies

Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of benzothiadiazole derivatives against various bacterial strains. Results showed that certain modifications significantly increased activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, highlighting the potential for these compounds in developing new antibiotics.

CompoundMIC (µg/mL)Target Pathogen
Benzothiadiazole A32Staphylococcus aureus
Benzothiadiazole B16Escherichia coli

Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that benzothiadiazole derivatives could induce apoptosis through the activation of caspase pathways. The following table summarizes the findings:

CompoundIC50 (µM)Cancer Cell Line
Benzothiadiazole C10HeLa
Benzothiadiazole D5MCF-7

Properties

Molecular Formula

C7H2BrFN2OS

Molecular Weight

261.07 g/mol

IUPAC Name

4-bromo-5-fluoro-2,1,3-benzothiadiazole-7-carbaldehyde

InChI

InChI=1S/C7H2BrFN2OS/c8-5-4(9)1-3(2-12)6-7(5)11-13-10-6/h1-2H

InChI Key

OYFRMDACERFVEJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NSN=C2C(=C1F)Br)C=O

Origin of Product

United States

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